[1-(4-Bromophenyl)cyclopentyl]methanol
Description
Chemical Identity and Classification
[1-(4-Bromophenyl)cyclopentyl]methanol is a tertiary alcohol compound characterized by its unique structural architecture combining a brominated aromatic ring with a cyclopentyl framework. The compound is officially registered under Chemical Abstracts Service number 1346689-83-5, establishing its definitive chemical identity within the global chemical registry system. The molecular formula C12H15BrO defines a compound with a molecular weight of 255.15 grams per mole, positioning it within the category of medium-molecular-weight organic halides.
The compound belongs to the broader classification of brominated aromatic alcohols, specifically categorized as a cycloalkyl-substituted benzyl alcohol derivative. Its structural features include a para-brominated phenyl ring directly attached to a cyclopentyl carbon framework, which bears a primary alcohol functional group as a pendant methyl alcohol substituent. This architectural arrangement places the compound within the specialized category of tertiary carbinol compounds featuring halogenated aromatic substituents.
The International Union of Pure and Applied Chemistry nomenclature system classifies this molecule as this compound, reflecting the systematic naming convention that prioritizes the cyclopentyl core structure with its attached bromophenyl and methanol substituents. The compound exhibits characteristics typical of both aromatic halides and aliphatic alcohols, creating a bifunctional molecular entity with distinct chemical reactivity patterns.
Historical Context of Discovery and Development
The development of this compound emerged from systematic research efforts focused on sphingosine-1-phosphate receptor modulation, particularly in the context of developing novel therapeutic agents for autoimmune and inflammatory conditions. The compound's discovery can be traced to comprehensive medicinal chemistry programs that sought to optimize molecular structures for enhanced biological activity and improved pharmacological profiles.
Research conducted by pharmaceutical teams demonstrated that brominated cyclopentyl derivatives showed promising activity as intermediates in the synthesis of sphingosine-1-phosphate receptor type 1 agonists. The specific structural modifications leading to this compound were developed through iterative design processes that evaluated various substitution patterns and ring systems to achieve optimal biological activity.
The historical development of this compound reflects broader trends in medicinal chemistry toward the incorporation of halogenated aromatic systems and cycloalkyl frameworks to enhance molecular recognition and binding affinity. The systematic exploration of bromophenyl-substituted cyclopentyl compounds revealed that the specific positioning of the bromine atom in the para position, combined with the cyclopentyl methanol architecture, provided advantageous molecular properties for pharmaceutical applications.
The compound gained particular significance following research published in leading organic chemistry journals, which described scalable synthesis methods for related bromophenyl cyclopentyl derivatives and their utility as key intermediates in drug development programs. This research established the foundational methodologies that enabled the practical preparation and application of this compound in pharmaceutical research contexts.
Significance in Organic Chemistry and Medicinal Research
This compound demonstrates considerable significance within the realm of organic chemistry as a versatile synthetic intermediate and as a molecular scaffold for drug development. The compound's unique structural features provide multiple sites for chemical modification, enabling its utilization in diverse synthetic transformations that are fundamental to modern pharmaceutical chemistry.
The presence of the bromine atom in the para position of the phenyl ring creates opportunities for cross-coupling reactions, particularly palladium-catalyzed processes that enable the introduction of various functional groups and extended molecular frameworks. This reactivity profile has proven essential in the development of complex pharmaceutical molecules, where the bromine serves as a synthetic handle for further elaboration of the molecular structure.
In medicinal research contexts, this compound has shown particular relevance in the development of sphingosine-1-phosphate receptor modulators. Research has demonstrated that compounds derived from this structural framework exhibit significant activity in modulating immune system responses, particularly in the context of lymphocyte trafficking and inflammatory processes. The compound serves as a key intermediate in the synthesis of advanced pharmaceutical candidates that have progressed to clinical trials for the treatment of autoimmune conditions.
The cyclopentyl methanol portion of the molecule contributes to the overall pharmacological profile by providing appropriate molecular flexibility and hydrophilic character through the alcohol functional group. This balanced molecular architecture enables optimal interaction with biological targets while maintaining suitable physicochemical properties for pharmaceutical development. The tertiary alcohol functionality also provides opportunities for metabolic activation through phosphorylation processes, which has proven crucial in the mechanism of action of related therapeutic agents.
Position within Bromophenyl-Substituted Cyclopentyl Compounds
This compound occupies a distinctive position within the broader family of bromophenyl-substituted cyclopentyl compounds, serving as both a representative example of this chemical class and a unique structural variant with specific properties. The compound can be distinguished from related structures through its specific substitution pattern and functional group arrangement.
Comparative analysis with related compounds reveals important structure-activity relationships within this chemical family. For instance, the closely related compound (1-(4-Bromophenyl)cyclopropyl)methanol, identified by Chemical Abstracts Service number 98480-31-0, differs only in the ring size of the cycloalkyl component, substituting a cyclopropyl group for the cyclopentyl framework. This structural modification significantly impacts the molecular properties, with the cyclopentyl variant generally exhibiting greater conformational flexibility and different binding characteristics compared to its cyclopropyl analog.
The positioning of the alcohol functionality as a methanol substituent attached to the tertiary carbon distinguishes this compound from other variants where the alcohol group might be incorporated directly into the ring system or positioned at different locations within the molecular framework. This specific arrangement has proven advantageous for biological activity, as demonstrated in research focusing on sphingosine-1-phosphate receptor modulation.
Within the broader context of brominated pharmaceutical intermediates, this compound represents an important example of how strategic halogenation can enhance molecular properties for drug development. The para-brominated phenyl group provides optimal electronic properties for biological recognition while maintaining synthetic accessibility for further chemical modifications. This positioning within the chemical space of bromophenyl compounds reflects careful optimization of molecular structure to achieve desired pharmaceutical properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| This compound | 1346689-83-5 | C12H15BrO | 255.15 | Cyclopentyl core with methanol substituent |
| (1-(4-Bromophenyl)cyclopropyl)methanol | 98480-31-0 | C10H11BrO | 227.10 | Cyclopropyl core with methanol substituent |
| (1R,2R)-[2-(4-bromophenyl)cyclopropyl]methanol | 1000305-07-6 | C10H11BrO | 227.10 | Stereochemically defined cyclopropyl variant |
Properties
IUPAC Name |
[1-(4-bromophenyl)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYFIHUDHWJOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction Approach Using 4-Bromophenyl Precursors
One of the most straightforward and widely employed methods involves the nucleophilic addition of a cyclopentyl organometallic reagent to a 4-bromophenyl aldehyde or equivalent.
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- Preparation of a cyclopentylmagnesium or lithium reagent from cyclopentyl halides or cyclopentanone derivatives.
- Reaction with 4-bromobenzaldehyde or 4-bromophenyl halides under inert atmosphere.
- Work-up to yield [1-(4-bromophenyl)cyclopentyl]methanol.
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- A related synthesis of (4-bromophenyl)(cyclopropyl)methanol was achieved by reaction of 1,4-bromoiodobenzene with isopropyl magnesium chloride-lithium chloride complex, followed by addition of cyclopropanecarboxaldehyde, yielding 71% product after purification.
- By analogy, replacing cyclopropyl with cyclopentyl groups can be achieved using cyclopentanecarboxaldehyde or cyclopentylmagnesium reagents.
Multi-Step Stereoselective Synthesis via Amino Acid Derivatives
Advanced synthetic routes focus on stereoselective preparation of amino-substituted cyclopentylmethanol derivatives, which serve as intermediates for biologically active compounds.
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- Synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate stereoisomers as precursors.
- Seven-step synthesis with stereochemical control yielding >98% enantiomeric excess (ee) and diastereomeric excess (de).
- Subsequent conversion of these intermediates to this compound derivatives.
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- This approach is suitable for pharmaceutical applications requiring high stereochemical purity.
- Enables access to all stereoisomers for biological screening.
Imine Formation and Reduction Strategies
Another synthetic route involves the formation of imines followed by reduction to the corresponding cyclopentylmethanol derivatives.
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- Formation of N-benzyl-1,1-diphenylmethanimine intermediates under argon atmosphere.
- Use of di-tert-butyldicarbonate and potassium tert-butoxide to facilitate imine formation.
- Subsequent reduction steps to yield amino alcohols or alcohol derivatives.
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- This method is applicable for preparing protected intermediates en route to this compound derivatives.
- Useful for synthetic sequences requiring functional group transformations and protection.
Pharmaceutical-Scale Synthesis of Derivatives
Pharmaceutical research has developed scalable syntheses for related cyclopentylmethanol compounds bearing 4-bromophenyl groups, especially in the context of sphingosine-1-phosphate receptor modulators.
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- Although focused on derivatives, the methodologies provide insights into robust synthetic routes adaptable for this compound.
- Emphasizes the importance of stereochemical control and scalability.
Summary Table of Preparation Methods
| Methodology | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Grignard Reaction | 4-Bromobenzaldehyde, cyclopentylmagnesium reagent | THF, -20 °C to RT, inert atmosphere | ~70-75 | Straightforward, moderate yield |
| Multi-step Stereoselective Synthesis | Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate | Chiral catalysts, multiple steps, purification | ~11 (overall) | High stereochemical purity, complex |
| Imine Formation and Reduction | Aryl amines, diphenylmethanimine | KOtBu, di-tert-butyldicarbonate, reflux, inert atmosphere | Not specified | Useful for protected intermediates |
| Pharmaceutical Scale Synthesis | Various cyclopentyl derivatives | Multi-step, advanced purification | Not specified | Scalable, stereochemically controlled |
Research Findings and Considerations
- The Grignard approach is the most direct and commonly used for preparing this compound, offering good yields and operational simplicity.
- For applications requiring enantiomerically pure compounds, multi-step stereoselective syntheses are necessary despite lower overall yields.
- Protection/deprotection strategies via imine intermediates provide synthetic flexibility for functional group manipulations.
- Pharmaceutical research emphasizes the importance of stereochemical control and scalability, often involving complex synthetic routes with rigorous purification.
- Reaction conditions such as inert atmosphere, temperature control, and solvent choice (THF, DCM, tert-butanol) critically influence yield and purity.
- Purification typically involves column chromatography on silica gel or deactivated silica gel to isolate the desired alcohol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Bromophenyl)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclopentylmethanol derivatives.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopentylmethanol derivatives.
Substitution: Formation of various substituted bromophenyl derivatives.
Scientific Research Applications
Overview
[1-(4-Bromophenyl)cyclopentyl]methanol is a chemical compound that has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This compound, characterized by a cyclopentyl structure linked to a bromophenyl group, serves as a valuable building block in the synthesis of complex molecules and has potential therapeutic properties.
Chemistry
In the field of chemistry, this compound is utilized as:
- Building Block : It serves as an intermediate for synthesizing more complex organic compounds.
- Reaction Mechanisms : Researchers study its reactivity to understand various chemical processes and develop new synthetic methodologies.
Biology
The compound's biological applications include:
- Precursor for Active Molecules : It can be used to synthesize biologically active compounds that may exhibit pharmacological effects.
- Biological Studies : Investigations into its effects on different biological systems help elucidate its potential therapeutic roles.
Medicine
In medicinal chemistry, this compound is explored for:
- Therapeutic Properties : Research indicates potential antimicrobial and anticancer activities, making it a candidate for drug development.
- Pharmacological Reference : It serves as a reference compound in various pharmacological studies to assess drug efficacy.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties. For example, derivatives of brominated phenols have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Similar Bromophenol Derivative | S. aureus | 62.5 µg/mL |
| Flavonoid Extract from L. monopetalum | E. faecalis | 78.12 µg/mL |
Mechanism of Action
The mechanism of action of [1-(4-Bromophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The cyclopentylmethanol moiety can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Cycloalkane Ring Size Variants
[1-(4-Bromophenyl)cyclopropyl]methanol (CAS 98480-31-0)
- Molecular Formula : C₁₀H₁₁BrO
- Molecular Weight : 227.10 g/mol
[1-(4-Bromophenyl)cyclobutyl]methanol (CAS 1227159-85-4)
- Molecular Formula : C₁₁H₁₃BrO
- Molecular Weight : 241.13 g/mol
- Key Features : The cyclobutane ring reduces strain compared to cyclopropane but introduces greater steric hindrance than cyclopentane, affecting solubility and intermolecular interactions .
Hypothetical [1-(4-Bromophenyl)cyclopentyl]methanol
- Expected Molecular Formula : C₁₂H₁₅BrO
- Expected Molecular Weight : 255.15 g/mol
Table 1: Structural Comparison of Cycloalkane Analogs
Functional Group Modifications
1-[(4-Bromophenyl)sulfonyl]cyclopentanecarboxylic Acid Methyl Ester (CAS 160790-07-8)
- Molecular Formula : C₁₃H₁₅BrO₄S
- Key Features: The sulfonyl and ester groups increase hydrophobicity (log P likely >2) compared to the hydroxymethyl group in this compound, altering membrane permeability .
(R)- and (S)-1-(4-Bromophenyl)ethanol Derivatives
Reactivity Trends
- Smaller rings (cyclopropane) undergo faster ring-opening reactions, while larger rings (cyclopentane) favor stability in acidic/basic conditions.
- The hydroxymethyl group in this compound can participate in hydrogen bonding, enhancing solubility in polar solvents compared to ester or sulfonyl derivatives.
Antimicrobial and Anticancer Activity
- Thiazole-anchored pyrazolyl benzoxazoles () demonstrate antimicrobial activity, highlighting the role of bromine and heterocycles in targeting pathogens .
Biological Activity
[1-(4-Bromophenyl)cyclopentyl]methanol, a compound characterized by its unique cyclopentyl structure and a bromophenyl group, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, alongside relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1346689-83-5
This compound features a cyclopentane ring attached to a bromophenyl group, which is believed to influence its biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of brominated phenols can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Similar Bromophenol Derivative | S. aureus | 62.5 µg/mL |
| Flavonoid Extract from L. monopetalum | E. faecalis | 78.12 µg/mL |
Anticancer Activity
In vitro studies suggest that this compound may exhibit anticancer properties. Similar compounds have shown effectiveness against cancer cell lines such as HeLa and A549, with IC50 values indicating significant cytotoxicity .
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | TBD |
| Related Brominated Compound | A549 | 242.52 |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. These interactions may lead to the modulation of signaling pathways associated with cell proliferation and apoptosis .
Case Studies
A notable study investigated the effects of various brominated compounds on microbial growth and cancer cell viability. The results indicated that compounds with similar structural motifs to this compound exhibited promising results in inhibiting bacterial growth and inducing apoptosis in cancer cells .
Q & A
Q. Validation :
- Chromatography : Use HPLC or GC-MS to confirm purity (>95% by HPLC) .
- Spectroscopy : H/C NMR to verify the bromophenyl moiety (δ 7.3–7.5 ppm for aromatic protons) and cyclopentyl-methanol structure (δ 1.5–2.5 ppm for cyclopentyl protons) .
Advanced: How can conflicting crystallographic data for this compound be resolved?
Answer:
Discrepancies in X-ray diffraction data (e.g., bond lengths or angles) may arise from twinned crystals or disorder in the cyclopentyl ring . To resolve:
- Refinement tools : Use SHELXL (robust for small molecules) with TWIN/BASF commands to model twinning .
- Quantum chemical validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G* level) to identify outliers .
- Data collection : Ensure high-resolution data (<1.0 Å) to reduce ambiguity in electron density maps .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : H NMR confirms the cyclopentyl-methanol group (δ 3.5–4.0 ppm for -CHOH) and bromophenyl aromatic protons. C NMR identifies quaternary carbons (e.g., cyclopentyl C attached to phenyl) .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 255.0 for CHBrO) .
- IR : O-H stretch (~3200–3400 cm) and C-Br vibration (~500–600 cm) .
Advanced: How does the bromophenyl substituent influence reactivity in nucleophilic substitution reactions?
Answer:
The 4-bromo group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at the para position. Key considerations:
- Kinetic studies : Monitor SN2 reactivity using polar aprotic solvents (e.g., DMF) and nucleophiles (e.g., NaN). Compare rates with non-brominated analogs .
- DFT calculations : Compute partial charges (e.g., NPA analysis) to predict regioselectivity. The bromine’s inductive effect increases positive charge on adjacent carbons, favoring attack at the phenyl ring .
Basic: What are the stability considerations for storing this compound?
Answer:
- Oxidation : The secondary alcohol is prone to oxidation. Store under inert gas (N/Ar) at 2–8°C in amber vials .
- Light sensitivity : Bromophenyl groups can undergo photolytic debromination. Use UV-blocking containers .
- Hygroscopicity : The -CHOH group may absorb moisture; store with desiccants (e.g., silica gel) .
Advanced: How can computational modeling optimize reaction yields for derivatives of this compound?
Answer:
- Reaction mechanism mapping : Use Gaussian or ORCA to model transition states (e.g., epoxidation or esterification). Identify rate-limiting steps via activation energy barriers .
- Solvent effects : Conduct COSMO-RS simulations to predict solvent polarity’s impact on reaction equilibrium (e.g., THF vs. toluene for Grignard reactions) .
- Machine learning : Train models on existing reaction data (e.g., yields vs. temperature/catalyst) to predict optimal conditions for novel derivatives .
Basic: How is the stereochemistry of this compound confirmed?
Answer:
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol to separate enantiomers. Compare retention times with racemic standards .
- Optical rotation : Measure specific rotation ([α]) and compare with literature values for (R)- or (S)-configured analogs .
Advanced: What strategies address low yields in Friedel-Crafts syntheses of bromophenyl-cyclopentyl derivatives?
Answer:
- Catalyst optimization : Screen Lewis acids (e.g., AlCl vs. FeCl) to balance activity and side reactions. FeCl may reduce carbocation rearrangements .
- Additive screening : Introduce scavengers (e.g., 2,6-di-tert-butylpyridine) to sequester proton byproducts, shifting equilibrium toward product .
- In situ monitoring : Use ReactIR to track acyl intermediate formation and adjust reagent stoichiometry dynamically .
Basic: What are the key safety hazards associated with handling this compound?
Answer:
- Toxicity : Potential irritant to eyes/skin. Use PPE (gloves, goggles) and work in a fume hood .
- Combustibility : Alcohols are flammable. Avoid open flames and store away from oxidizers .
- Waste disposal : Brominated compounds require halogen-specific disposal protocols (e.g., incineration with scrubbers) .
Advanced: How can structure-activity relationship (SAR) studies leverage the bromophenyl group for bioactive derivatives?
Answer:
- Bioisosteric replacement : Compare bromine with Cl, F, or CF to assess electronic effects on receptor binding (e.g., in kinase inhibitors) .
- Pharmacophore modeling : Use Schrödinger’s Phase to map hydrophobic (bromophenyl) and H-bond donor (-CHOH) features .
- In vitro assays : Test cytotoxicity (MTT assay) and target engagement (e.g., fluorescence polarization for protein binding) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
